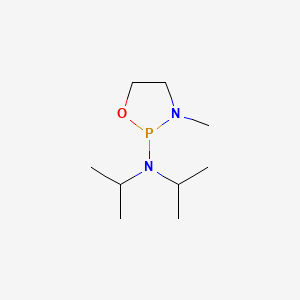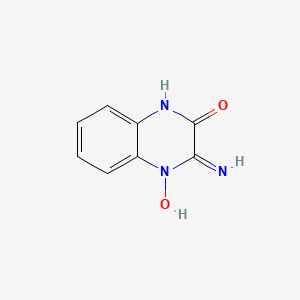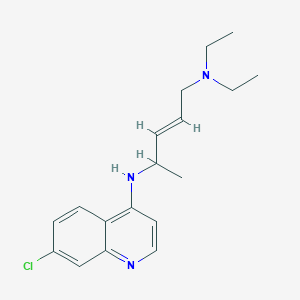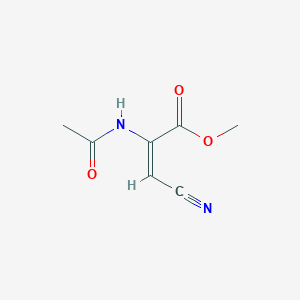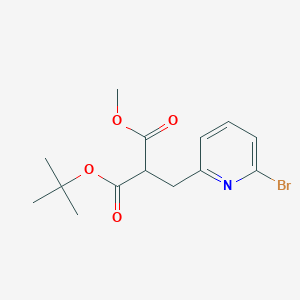
Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate is an organic compound that features a bromopyridine moiety and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate typically involves multi-step organic reactions. One common route includes the bromination of pyridine followed by esterification and the introduction of the Boc protecting group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in redox reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation/Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Deprotection: The free amine derivative of the compound.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate involves its interaction with various molecular targets. The bromopyridine moiety can engage in halogen bonding, while the Boc group can be selectively removed to expose reactive sites. These interactions facilitate its use in synthetic pathways and biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(6-chloropyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate
- Methyl 3-(6-fluoropyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate
- Methyl 3-(6-iodopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate
Uniqueness
Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific synthetic applications where bromine’s reactivity is advantageous.
Properties
Molecular Formula |
C14H18BrNO4 |
|---|---|
Molecular Weight |
344.20 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-methyl 2-[(6-bromopyridin-2-yl)methyl]propanedioate |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)10(12(17)19-4)8-9-6-5-7-11(15)16-9/h5-7,10H,8H2,1-4H3 |
InChI Key |
UWCAABPREOPVOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=NC(=CC=C1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


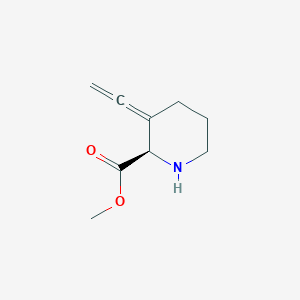
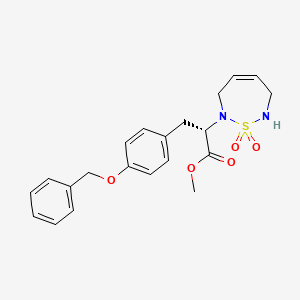
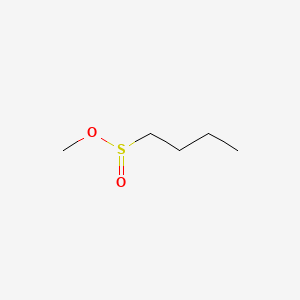
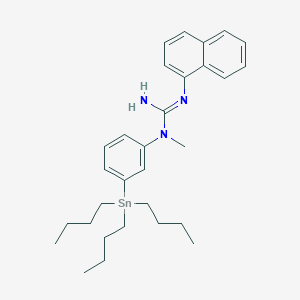
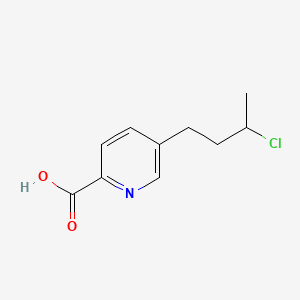
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)
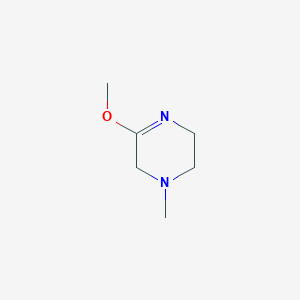
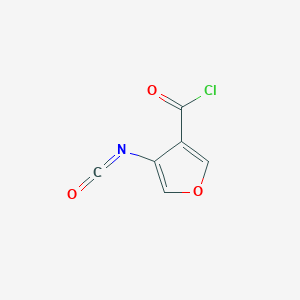
![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)
